3-Indolizinecarboxamide Shows 7-Fold Higher CDK2 Inhibition Than Indole-3-carboxamide in Kinase Assay
In a direct head-to-head biochemical assay against CDK2/Cyclin A, 3-indolizinecarboxamide (target) exhibited an IC50 of 0.42 µM, while the closest in-class analog indole-3-carboxamide showed an IC50 of 2.95 µM under identical conditions [1]. The quantified difference is a 7.0-fold higher potency for the indolizine scaffold.
| Evidence Dimension | CDK2/Cyclin A enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 0.42 µM |
| Comparator Or Baseline | Indole-3-carboxamide (CAS 1670-81-1) - 2.95 µM |
| Quantified Difference | 7.0-fold more potent |
| Conditions | Recombinant human CDK2/Cyclin A, 10 µM ATP, 30 min incubation, homogeneous time-resolved fluorescence (HTRF) assay |
Why This Matters
For researchers selecting a scaffold for CDK2-targeted oncology projects, this 7-fold potency difference directly impacts hit rates and downstream lead optimization efficiency.
- [1] Kim, S. H. et al. (2016). Regioselective SAR of indolizine carboxamides as CDK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(8), 2034-2039. View Source
